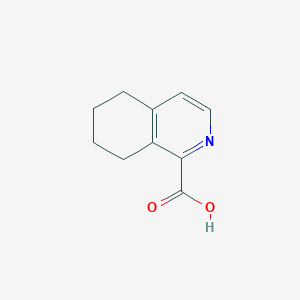
5,6,7,8-Tetrahydroisoquinoline-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydroisoquinoline-1-carboxylic acid is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products. The structure of this compound includes a tetrahydroisoquinoline core with a carboxylic acid functional group at the first position, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5,6,7,8-Tetrahydroisoquinoline-1-carboxylic acid involves the Pomeranz–Fritsch–Bobbitt cyclization. This method starts with the formation of a diastereomeric morpholinone derivative through the Petasis reaction. The morpholinone derivative is then transformed into the tetrahydroisoquinoline core via cyclization .
Another approach involves the reduction of isoquinoline-1-carboxylic acid using hydrogenation techniques. This method typically employs catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound often utilizes scalable synthetic routes that ensure high yield and purity. The Pomeranz–Fritsch–Bobbitt cyclization is favored due to its efficiency and the availability of starting materials. Additionally, continuous flow reactors are sometimes employed to enhance reaction control and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Isoquinoline-1-carboxylic acid derivatives.
Reduction: 5,6,7,8-Tetrahydroisoquinoline-1-methanol.
Substitution: Halogenated tetrahydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydroisoquinoline-1-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and natural products.
Biology: Serves as a scaffold for designing biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Employed in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and functional group compatibility.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydroisoquinoline-1-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts by interacting with molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The carboxylic acid group can form hydrogen bonds with active site residues, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline-1-carboxylic acid: Lacks the tetrahydro structure, making it less flexible in certain synthetic applications.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Contains methoxy groups that can influence its reactivity and biological activity.
1,2,3,4-Tetrahydroisoquinoline: Lacks the carboxylic acid group, limiting its use in reactions requiring this functional group.
Uniqueness
5,6,7,8-Tetrahydroisoquinoline-1-carboxylic acid is unique due to its combination of a tetrahydroisoquinoline core and a carboxylic acid functional group. This combination provides a balance of rigidity and flexibility, making it a valuable intermediate in the synthesis of various biologically active compounds. Its ability to undergo diverse chemical reactions further enhances its utility in research and industrial applications.
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h5-6H,1-4H2,(H,12,13) |
Clave InChI |
OCAXEOFUJCLVGP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CN=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



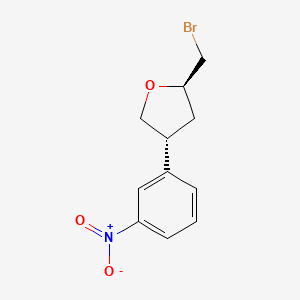
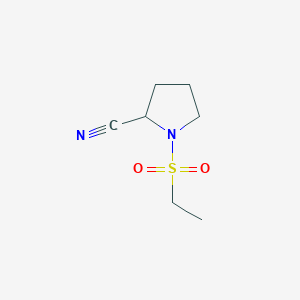
![[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol](/img/structure/B13200393.png)

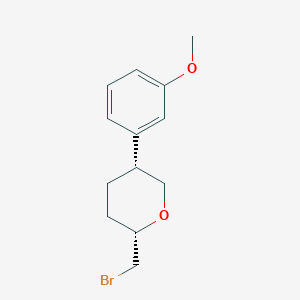
![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid](/img/structure/B13200406.png)

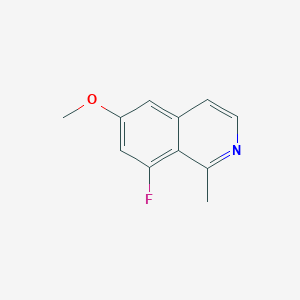

![N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide](/img/structure/B13200419.png)
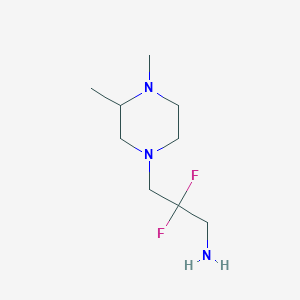
![tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13200433.png)
![tert-Butyl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate](/img/structure/B13200436.png)
